Bromopride, commonly known as a dopamine D2 blocker, is used in various clinical settings primarily for its antiemetic effects and its ability to increase gastrointestinal motor activity5. Although not directly mentioned in the provided papers, bromopride-d3 is likely a deuterated form of bromopride, which implies that it has similar pharmacological properties but with the potential for altered kinetic profiles due to the presence of deuterium atoms. Deuterated drugs are often developed to improve the pharmacokinetics and safety profile of the parent compound.
The mechanism of action of bromopride and related compounds involves the blockade of dopamine D2 receptors, which is associated with increased cholinesterase activity in various tissues, including plasma, brain, and intestinal tissues5. This action is thought to contribute to the prokinetic and antiemetic effects of the drug. However, the effects of bromopride are not limited to the peripheral nervous system. For instance, bromocriptine, a similar D2 receptor agonist, has been shown to exert its therapeutic effects in type 2 diabetes through central nervous system actions, such as augmenting low hypothalamic dopamine levels and inhibiting excessive sympathetic tone4. Additionally, bromocriptine has been found to remodel adipose tissue dopaminergic signaling and upregulate catabolic pathways, improving the metabolic profile in type 2 diabetes3.
Bromocriptine has been approved for the treatment of type 2 diabetes due to its ability to reduce postmeal plasma glucose levels by enhancing the suppression of hepatic glucose production without significantly augmenting insulin secretion or enhancing insulin sensitivity in peripheral tissues4. It also has a role in the treatment of prolactinomas, as D2 receptor agonists like bromocriptine can suppress prolactin synthesis and tumor cell growth7.
Bromopride's antiemetic properties and its ability to increase gastrointestinal motility make it a valuable drug in gastroenterology5. Its effects on cholinesterase activity suggest a cholinergic mechanism of action that contributes to its therapeutic effects in this field.
In Parkinson's disease, bromocriptine has been used to treat disabling motor effects. It acts as a D2 agonist and its efficacy depends on the integrity of D1 receptors, as it can potentiate the effects of other dopamine agonists10. Additionally, bromopride has been shown to have neuroleptic effects, affecting general activity and inhibitory avoidance behavior in rats9.
Bromopride has been found to influence sexual behavior in rats, with higher doses inhibiting male and female sexual behavior, which is not solely related to increased prolactin levels8.
Bromocriptine has a depressor effect in hypertensive rats, mediated mainly through central dopaminergic mechanisms rather than peripheral effects6.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: